molecular formula C17H20O6 B593495 Herbaridine B CAS No. 1151511-05-5

Herbaridine B

Cat. No.: B593495
CAS No.: 1151511-05-5
M. Wt: 320.341
InChI Key: XWDPPCCHTXTSRZ-NVGCLXPQSA-N
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Chemical Reactions Analysis

Herbaridine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Herbaridine B has several scientific research applications across various fields:

Comparison with Similar Compounds

Herbaridine B is structurally related to other naphthoquinone derivatives such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities, including antimicrobial and cytotoxic properties. this compound is unique in its specific antiviral activity against influenza and herpes viruses.

Similar compounds include:

This compound stands out due to its potent antiviral properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

1151511-05-5

Molecular Formula

C17H20O6

Molecular Weight

320.341

IUPAC Name

(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1

InChI Key

XWDPPCCHTXTSRZ-NVGCLXPQSA-N

SMILES

CC1(CC2C(CO1)C(=O)C3=C(C=C(C=C3C2=O)OC)OC)OC

Appearance

Yellow powder

Origin of Product

United States

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